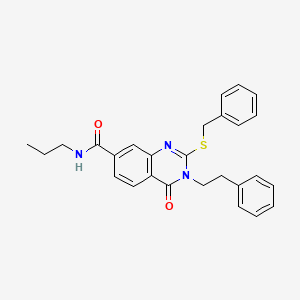

2-(benzylthio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined using various analytical techniques .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing quinazoline derivatives and studying their chemical reactions to create compounds with potential biological activities. For instance, sequential carbophilic addition of organolithium reagents and N-acyliminium ion cyclization have been used to afford substituted isoquinolones, offering a versatile approach to accessing the isoquinoline nucleus (Collado et al., 1997). Additionally, studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide have provided insights into the acid/base behavior and reaction paths of such compounds, highlighting the synthetic versatility of 4-oxoquinoline derivatives (Batalha et al., 2019).

Biological Activities

Quinazoline derivatives have been extensively studied for their biological activities. For example, certain quinazolinone analogs substituted with benzothiophene have demonstrated good antitubercular and antibacterial activities, showcasing their therapeutic potential against infectious diseases (Rao & Subramaniam, 2015). Similarly, the synthesis of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs and their evaluation for in vitro antibacterial activity against various bacteria strains have revealed promising leads for further antimicrobial drug development (Desai, Dodiya, & Shihora, 2011).

作用機序

Target of Action

The compound, also known as 2-(benzylthio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, is a derivative of 2-phenethylamines . 2-Phenethylamines are known to interact with various receptors, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . These receptors play crucial roles in various physiological processes, including voluntary movement, stress, and mood regulation .

Mode of Action

In the brain, 2-phenethylamines regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction results in changes in neurotransmitter levels, which can affect various physiological processes .

Biochemical Pathways

The compound is likely to affect the Ehrlich pathway, a biochemical pathway involved in the synthesis of 2-phenylethanol . This pathway involves the conversion of L-phenylalanine to 2-phenylethanol, a process that can be influenced by various factors, including the availability of L-phenylalanine and the activity of the enzymes involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its similarity to 2-phenethylamines, it may have effects on neurotransmission, potentially influencing mood and behavior .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the availability of precursor molecules (such as L-phenylalanine for the Ehrlich pathway) can affect the compound’s synthesis . Additionally, factors such as pH and temperature can influence the activity of the enzymes involved in its metabolism .

Safety and Hazards

特性

IUPAC Name |

2-benzylsulfanyl-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-16-28-25(31)22-13-14-23-24(18-22)29-27(33-19-21-11-7-4-8-12-21)30(26(23)32)17-15-20-9-5-3-6-10-20/h3-14,18H,2,15-17,19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYVFCWTPDNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)